(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide
CAS No.: 196597-86-1
Cat. No.: VC21152832
Molecular Formula: C17H22BrNO2
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196597-86-1 |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | N-[2-[(1S)-5-bromo-6-hydroxy-7-prop-2-enyl-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C17H22BrNO2/c1-3-5-13-16-11(8-9-19-15(20)4-2)6-7-12(16)10-14(18)17(13)21/h3,10-11,21H,1,4-9H2,2H3,(H,19,20)/t11-/m0/s1 |
| Standard InChI Key | SOKCOMOZGLSICY-NSHDSACASA-N |
| Isomeric SMILES | CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CC=C)O)Br |
| SMILES | CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
| Canonical SMILES | CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CC=C)O)Br |
Introduction
Chemical Identity and Structural Characteristics
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide, registered under CAS number 196597-86-1, belongs to the class of functionalized indene derivatives with specific stereochemistry . The compound features several key structural elements that contribute to its chemical behavior and pharmaceutical potential.
Molecular Structure and Nomenclature
The compound possesses a complex IUPAC name that reflects its intricate molecular architecture. It has several recognized synonyms in the chemical literature including:
-
(S)-N-[2-(7-allyl-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propionamide
-
(S)-N-[2-[5-Bromo-2,3-dihydro-6-hydroxy-7-(2-propenyl)-1H-inden-1-yl]ethyl]propanamide
-
N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-7-(2-propen-1-yl)-1H-inden-1-yl]ethyl]propanamide
-
Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-hydroxy-7-(2-propen-1-yl)-1H-inden-1-yl]ethyl]
The molecular structure contains an indene scaffold with specific substituents including an allyl group, bromine atom, hydroxyl group, and a propanamide moiety connected via an ethyl linker.
Fundamental Chemical Properties
The fundamental properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H22BrNO2 |
| Molecular Weight | 352.27 g/mol |
| Physical State | Solid |
| Color | Off-White |
| Melting Point | 85-87 °C (in ethyl acetate/hexane) |
| Predicted Boiling Point | 483.1±45.0 °C |
| Predicted Density | 1.301±0.06 g/cm³ |
| Predicted pKa | 9.15±0.40 |
This compound exhibits specific solubility characteristics, being soluble in chloroform, dichloromethane, and methanol, which is typical for compounds with both polar and non-polar functional groups .
Synthesis and Production Methods
The synthesis of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide is a critical process in pharmaceutical manufacturing, particularly as it serves as an intermediate in the production pathway of Ramelteon.
Relationship to Ramelteon Synthesis
This compound represents an important intermediate step in the production of Ramelteon, a melatonin receptor agonist used for treating insomnia. The synthetic pathway to Ramelteon likely involves several transformations of this intermediate, including potential modifications to the allyl group and other functional groups .
The relationship between this compound and other intermediates in the Ramelteon synthesis pathway is evident when examining related compounds such as (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-yl]ethyl]propanamide (CAS: 196597-88-3), which appears in later stages of the synthesis process .
| Supplier | Product Number | Quantity | Price (USD) |
|---|---|---|---|
| TRC | A549665 | 10mg | $290 |
| Biosynth Carbosynth | FA17306 | 2mg | $139.9 |
| Biosynth Carbosynth | FA17306 | 10mg | $462.5 |
| Biosynth Carbosynth | FA17306 | 25mg | $841 |
| Biosynth Carbosynth | FA17306 | 50mg | $1529 |
This pricing structure indicates the compound's high value in the chemical market, likely due to its specialized application in pharmaceutical synthesis and the complexity of its production process .
Structural Variations and Related Compounds
Several structurally related compounds share similarities with (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide, providing insights into potential structure-activity relationships.
Key Structural Analogs
A significant structural analog is (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide (CAS: 1246820-29-0), which differs by having a benzyloxy group in place of the hydroxyl group . This modification likely affects the compound's physical properties and potentially its reactivity in pharmaceutical synthesis.
Another important related compound is (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-yl]ethyl]propanamide (CAS: 196597-88-3), which contains a 2-hydroxyethyl group instead of the allyl group and lacks the bromine atom . This compound is identified as "Ramelteon Diol Impurity" in some sources, suggesting its relevance in quality control during Ramelteon production.
Comparative Properties of Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | 196597-86-1 | C17H22BrNO2 | 352.27 | Reference compound |
| (S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | 1246820-29-0 | C24H28BrNO2 | 442.39 | Benzyloxy instead of hydroxyl |
| (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-yl]ethyl]propanamide | 196597-88-3 | C16H23NO3 | 277.36 | 2-hydroxyethyl instead of allyl, no bromine |
The differences in functional groups among these compounds suggest a logical progression in the synthetic pathway toward Ramelteon, with each modification potentially optimizing the pharmacological properties or synthetic yield of the final product .
Pharmaceutical Significance and Applications
The primary significance of (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide lies in its role as an intermediate in the synthesis of Ramelteon, a medication approved for the treatment of insomnia.
Role in Ramelteon Synthesis
This compound represents a crucial intermediate step in the multi-stage synthesis of Ramelteon, providing the core structure that undergoes further modifications to yield the final active pharmaceutical ingredient . The specific stereochemistry (S configuration) is likely critical for the biological activity of the final product, highlighting the importance of stereoselective synthesis in pharmaceutical manufacturing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume